[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Overview
Description
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a pent-4-ynyloxy group and a methylamine group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper compounds to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where halogens or other nucleophiles replace the amine group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine can be compared with other similar compounds, such as:
[2-(But-3-ynyloxy)pyridin-4-yl]methylamine: This compound has a similar structure but with a but-3-ynyloxy group instead of a pent-4-ynyloxy group. The difference in chain length can affect its reactivity and biological activity.
[2-(Hex-5-ynyloxy)pyridin-4-yl]methylamine: This compound has a hex-5-ynyloxy group, which may result in different chemical properties and applications compared to the pent-4-ynyloxy derivative
Properties
IUPAC Name |
(2-pent-4-ynoxypyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-7-14-11-8-10(9-12)5-6-13-11/h1,5-6,8H,3-4,7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKSCEZWDISBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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